1-Bromo-2-butylcyclopropane
Description
Structure
3D Structure
Properties
CAS No. |
91509-09-0 |
|---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-bromo-2-butylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-6-5-7(6)8/h6-7H,2-5H2,1H3 |
InChI Key |
GOGHJGSOGCRJQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC1Br |
Origin of Product |
United States |
Mechanistic Investigations of 1 Bromo 2 Butylcyclopropane Transformations
Cyclopropane (B1198618) Ring-Opening Reactions
The opening of the cyclopropane ring can be initiated by a variety of reagents and conditions, broadly categorized into electrophilic, nucleophilic, and metal-catalyzed pathways. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the substituents on the cyclopropane ring and the specific reaction conditions employed.
While specific studies on 1-bromo-2-butylcyclopropane in superacid media are not extensively detailed in the available literature, the general principles of electrophilic cleavage of cyclopropanes provide a framework for understanding its potential reactivity. The reaction of cyclopropanes with electrophiles, particularly in the presence of strong acids or superacids, leads to the formation of carbocationic intermediates. The stability of these carbocations dictates the subsequent reaction pathway.
In the case of aryl-substituted donor-acceptor cyclopropanes, Brønsted acids in solvents like hexafluoroisopropanol (HFIP) can promote ring-opening hydroarylation. researchgate.net This suggests that a strong acid could protonate the cyclopropane ring of this compound, leading to a carbocation. The position of the initial protonation and the subsequent cleavage of the C-C bond would be influenced by the electronic effects of the bromo and butyl substituents. The inductive effect of the butyl group and the electron-withdrawing nature of the bromine atom would likely influence the stability of the resulting carbocationic species, thereby directing the regiochemical outcome of the ring-opening.
Nucleophilic attack on the cyclopropane ring or on a substituent attached to it can also induce ring opening. These reactions are often facilitated by the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack.
Base-promoted ring-opening reactions of cyclopropanes often proceed through the formation of an intermediate that facilitates the cleavage of the strained ring. For aryl-substituted donor-acceptor cyclopropanes, activation under basic conditions can occur. rsc.org For instance, the fluoride-induced desilylation of a 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylate generates an electron-rich phenolate (B1203915) anion, which in turn promotes the ring-opening to form a p-quinone methide intermediate. rsc.org This intermediate is then trapped by nucleophiles. rsc.org While this compound does not possess an aryl group for this specific type of activation, this example highlights that base-promoted transformations can proceed through mechanisms that increase the electron density on a substituent, thereby facilitating ring cleavage.
In a more general sense, a strong base could potentially dehydrohalogenate this compound to form a cyclopropene (B1174273) intermediate, which would be highly reactive towards further transformations. Alternatively, base-promoted elimination could lead to ring-opened products.
The concept of latent nucleophilic substitution at the halogen atom is particularly relevant to α-bromocyclopropyl ketones. While this compound itself is not a ketone, understanding the reactivity of the bromine atom in a related system provides insight. In α-haloketones, the halogen atom is known to be exceptionally reactive towards SN2 displacement reactions. libretexts.org This enhanced reactivity is attributed to the electronic influence of the adjacent carbonyl group. libretexts.org
Computational studies on the reactions of α-haloketones with nucleophiles have shown that nucleophilic substitution and epoxidation can be competing pathways with comparable low activation energies. up.ac.za The regioselectivity of halogenation in unsymmetrical ketones is dependent on whether the reaction is conducted under acidic or basic conditions. wikipedia.org Under acidic conditions, halogenation tends to occur at the more substituted α-carbon, while basic conditions favor halogenation at the less substituted position. wikipedia.orglibretexts.org This principle is crucial when considering the synthesis of precursors for studying these mechanisms.
The table below summarizes the conditions for the halogenation of unsymmetrical ketones, which is a key step in the synthesis of α-haloketones.
| Condition | Regioselectivity of Halogenation |
| Acidic | Halogenation at the more substituted α-carbon. wikipedia.orglibretexts.org |
| Basic | Halogenation at the less substituted α-carbon. wikipedia.org |
This table is based on general principles of ketone halogenation and provides a predictive framework for the synthesis of relevant substrates.
Transition metals, particularly palladium, are powerful catalysts for the ring-opening of cyclopropanes. The Heck reaction, a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene, can be applied in an intramolecular fashion to generate cyclic products. wikipedia.org A tandem Heck-cyclopropane ring-opening reaction has been developed, highlighting the ability of palladium intermediates to induce the cleavage of the cyclopropane ring. researchgate.netresearchgate.net
The mechanism of a Heck-type ring-opening would likely involve the oxidative addition of the C-Br bond of this compound to a palladium(0) complex. The resulting alkylpalladium(II) intermediate could then undergo β-carbon elimination, leading to the opening of the cyclopropane ring and the formation of a new organopalladium species that can participate in further reactions. The regioselectivity of the ring opening would be influenced by the stability of the resulting organopalladium intermediate and the stereoelectronic factors of the cyclopropane ring.
The table below outlines the key steps in a putative Heck-ring opening cascade.
| Step | Description |
| Oxidative Addition | The C-Br bond of the bromocyclopropane (B120050) adds to a Pd(0) catalyst. |
| Migratory Insertion | An alkene inserts into the Pd-C bond (in a standard Heck reaction). In a ring-opening scenario, this step is replaced by β-carbon elimination. |
| β-Carbon Elimination | The cyclopropane ring opens to relieve ring strain, forming a new organopalladium species. |
| β-Hydride Elimination | A hydrogen atom is eliminated from the organopalladium intermediate to form an alkene product and regenerate the Pd(0) catalyst. |
This table illustrates a generalized mechanism for a transition metal-catalyzed ring-opening reaction.
In recent years, organocatalysis has emerged as a powerful tool for promoting chemical transformations, including the ring-opening of cyclopropanes. rsc.orgbohrium.com These reactions offer the advantage of avoiding the use of potentially toxic and expensive metal catalysts.
For instance, an organocatalytic Cloke-Wilson rearrangement of doubly activated cyclopropanes has been developed to synthesize 2,3-dihydrofurans. organic-chemistry.org This reaction is promoted by 2-(bromomethyl)naphthalene (B188764) and proceeds through a carbocation-initiated tandem intramolecular ring-opening/recyclization process under neutral conditions. organic-chemistry.org While this specific example involves a "doubly activated" cyclopropane, it demonstrates the principle of using an organic molecule to initiate the cleavage of the cyclopropane ring.
The activation of donor-acceptor cyclopropanes with a chiral N-heterocyclic carbene (NHC) catalyst can lead to a ring-opening event, generating a bis-nucleophilic synthon that can participate in annulation reactions. scispace.com The application of organocatalysis to a molecule like this compound would likely require a catalyst that can interact with the bromo or butyl substituent to induce ring cleavage, possibly through the formation of an intermediate that lowers the activation energy for the ring-opening process.
Radical Ring-Opening Mechanisms
The cyclopropylcarbinyl radical, which can be generated from this compound, is known to undergo rapid ring-opening. This process serves as a widely used probe in mechanistic studies of both chemical and enzymatic reactions. The rate of this ring-opening is significantly faster than many competing reactions, making the cyclopropane ring a useful indicator of radical intermediates. psu.edu
The ring-opening of a cyclopropylcarbinyl radical is a facile process due to the release of ring strain. Theoretical and experimental studies have shown that this rearrangement is extremely rapid. psu.edu For instance, the unsubstituted cyclopropylcarbinyl radical rearranges to the but-3-enyl radical. This rearrangement is a key step in understanding the reactivity of substituted cyclopropyl (B3062369) systems like this compound. psu.edu
In the context of this compound, the formation of a radical at the carbon bearing the bromine atom would lead to a substituted cyclopropylcarbinyl radical. This intermediate would be expected to undergo a rapid ring-opening to form a more stable homoallylic radical. The regioselectivity of this ring-opening would be influenced by the butyl substituent.
Studies on related systems, such as the photolysis of bromocyclopropane, provide evidence for concerted ring-opening and C-Br bond cleavage. bris.ac.uk This suggests that the transition state for the radical-mediated dissociation involves a simultaneous elongation of the carbon-bromine bond and the scission of a cyclopropane C-C bond.
| Radical Species | Rearrangement Product | Key Features |
| Cyclopropylcarbinyl Radical | But-3-enyl Radical | Rapid ring-opening, release of ring strain. psu.edu |
| Substituted Cyclopropylcarbinyl Radical (from this compound) | Homoallylic Radical | Ring-opening influenced by the butyl substituent. |
Substitution Reactions Involving the Bromine Moiety
Nucleophilic substitution reactions at a cyclopropyl carbon are generally slow. The high s-character of the C-Br bond in this compound makes it shorter and stronger than in a typical secondary alkyl halide. Furthermore, the inherent ring strain makes the formation of a planar carbocation intermediate, as required for an SN1 pathway, highly unfavorable. thieme-connect.de The geometry of the cyclopropane ring also hinders the backside attack necessary for an SN2 reaction. quora.comchemguide.co.uk
The SN1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. vaia.com For cyclopropyl halides, the resulting cyclopropyl cation is high in energy due to increased ring strain and unfavorable bond angles, making this pathway less likely. thieme-connect.de
The SN2 mechanism is a single-step process where the nucleophile attacks as the leaving group departs. libretexts.org The steric hindrance imposed by the cyclopropane ring, and in this case the adjacent butyl group, would impede the required backside approach of the nucleophile. quora.com
Due to these factors, direct SN1 or SN2 displacement of the bromide from this compound is expected to be a difficult transformation.
| Reaction Type | Substrate | Key Mechanistic Features | Reactivity |
| SN1 | Tertiary alkyl halides | Formation of a stable carbocation. masterorganicchemistry.comlibretexts.org | Favored |
| SN1 | Cyclopropyl halides | High-energy, strained carbocation. thieme-connect.de | Disfavored |
| SN2 | Primary alkyl halides | Concerted backside attack. chemguide.co.ukmasterorganicchemistry.com | Favored |
| SN2 | Cyclopropyl halides | Steric hindrance to backside attack. quora.com | Disfavored |
While direct nucleophilic substitution on the cyclopropyl ring is challenging, formal substitution reactions have been developed. A notable example involves the reaction of 2-bromocyclopropylcarboxamides with various azoles, such as pyrroles, indoles, and pyrazoles. acs.orgnih.gov This transformation provides a route to N-cyclopropyl heterocycles. acs.orgnih.gov
The mechanism of this formal substitution is believed to proceed through a 1,2-dehydrobromination to form a highly reactive cyclopropene intermediate. acs.org This intermediate, being electron-deficient due to the presence of an electron-withdrawing group, can then be attacked by the N-nucleophile. acs.org This pathway circumvents the difficulties of a direct SN1 or SN2 reaction. The diastereoselectivity of this process can often be controlled, leading to a specific stereoisomer of the product. acs.org
| Reactant 1 | Reactant 2 | Intermediate | Product |
| 2-Bromocyclopropylcarboxamide | Azole (e.g., Pyrrole) | Cyclopropene | N-Cyclopropyl Heterocycle |
Rearrangement Pathways
The cyclopropylcarbinyl cation is a key intermediate in the solvolysis of cyclopropylcarbinyl and cyclobutyl systems. This cation is known to undergo complex rearrangements, interconverting with homoallyl and cyclobutyl cations. nih.gov A consensus view suggests that a bicyclobutonium ion, characterized by a three-center, two-electron bond, acts as an intermediate in these interconversions in solution. nih.gov
The generation of a carbocation from this compound, for instance under solvolytic conditions, would lead to a substituted cyclopropylcarbinyl cation. This cation can then undergo a variety of rearrangements, including ring-opening to a homoallylic cation. chemrxiv.org The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the products. acs.orgacs.org Studies on the solvolysis of deuterated cyclopropylcarbinyl methanesulfonates have been instrumental in elucidating the stereochemical pathways of these rearrangements. acs.orgacs.org
The nature of the substituents on the cyclopropylcarbinyl system can influence the stability of the carbocation intermediates and the barriers to their rearrangement, which in turn affects the stereoselectivity of the reaction. chemrxiv.org
The thermal rearrangement of cyclopropyl halides can lead to allylic products. researchgate.net The mechanism for this transformation is proposed to involve a concerted cleavage of a cyclopropane C-C bond and the C-Br bond. researchgate.net This process is thought to occur when the developing p-orbitals of the breaking C-C bond are antiperiplanar to the departing halide. researchgate.net
The thermolysis of cyclopropanes, in general, is a well-studied process. For instance, the thermal isomerization of cis- and trans-1,2-dideuteriocyclopropane proceeds through a propane-1,3-diyl intermediate. thieme-connect.de While the rearrangement of this compound under thermal conditions is not specifically detailed in the provided context, it is expected to follow similar principles, likely leading to a mixture of rearranged allylic bromides. The presence of the butyl group would be expected to influence the regioselectivity of the C-C bond cleavage.
Decarboxylative Rearrangements of Cyclopropylcarbonyl Systems
The decarboxylation of carboxylic acids appended to a cyclopropane ring, particularly those with a carbonyl group in the α-position, can lead to significant molecular rearrangements. While direct studies on the decarboxylative rearrangement of a 1-bromo-2-butylcyclopropanecarbonyl system are not extensively documented, the mechanistic principles can be inferred from related cyclopropylcarbonyl compounds.
Generally, the thermal or acid-catalyzed decarboxylation of α-(cyclopropylcarbonyl) carboxylic acids is proposed to proceed through a diradical intermediate. libretexts.org This process often involves the initial opening of the strained cyclopropane ring to form a more stable allylic or homoallylic system. In the context of a hypothetical decarboxylation of a compound like 2-(this compound-1-carbonyl)acetic acid, the reaction would likely be initiated by the loss of carbon dioxide.
The stability of the resulting intermediate is a crucial factor in determining the reaction pathway. The presence of the bromine atom on the cyclopropane ring could influence the stability of any radical or ionic intermediates formed during the ring-opening process. For beta-keto acids, the decarboxylation typically proceeds through a cyclic, concerted transition state, leading to an enol intermediate that subsequently tautomerizes to a ketone. youtube.com
Table 1: General Products from Decarboxylation of β-Keto Acids
| Reactant Type | Intermediate | Final Product |
|---|---|---|
| β-Keto Acid | Enol | Ketone |
It is important to note that without specific experimental data for this compound derivatives, the precise nature of the rearrangement and the final products remain a subject of mechanistic speculation based on established principles of cyclopropane chemistry.
Photochemical Transformations of Bromocyclopropanes
The photochemistry of bromocyclopropanes is characterized by the cleavage of the carbon-bromine bond, which can initiate a cascade of reactions. These transformations are often initiated by UV irradiation and can proceed through different mechanistic pathways depending on the reaction conditions and the substitution pattern of the cyclopropane ring.
Photodebromination is a common photochemical reaction for alkyl and cycloalkyl bromides. Upon absorption of a photon of suitable energy, the C-Br bond can undergo homolytic cleavage to generate a cyclopropyl radical and a bromine radical. libretexts.org For this compound, this would result in the formation of a 2-butylcyclopropyl radical.
The fate of this cyclopropyl radical is varied. It can abstract a hydrogen atom from the solvent or another hydrogen donor to yield butylcyclopropane. Alternatively, it can undergo further rearrangements or react with other radical species in the medium. The stability of the cyclopropyl radical is a key factor; resonance stabilization, as seen in benzylic or allylic radicals, is absent in simple alkyl-substituted cyclopropyl radicals, making them highly reactive. libretexts.org
Studies on the photodissociation of similar compounds, such as cyclopropylmethyl bromide, have shown that the process yields a cyclopropylmethyl radical and a bromine atom. nih.gov The internal energy distribution of the resulting radical can influence subsequent reactions.
Single-electron transfer (SET) represents an alternative photochemical pathway. In this mechanism, an excited-state photosensitizer can transfer an electron to the bromocyclopropane, or the excited bromocyclopropane can accept an electron from a suitable donor. For this compound, accepting an electron would lead to the formation of a radical anion.
This radical anion is generally unstable and is expected to rapidly eliminate a bromide ion to form a cyclopropyl radical. This process is a key step in many photoredox catalytic cycles where alkyl bromides are used as substrates. The resulting 2-butylcyclopropyl radical can then engage in subsequent reactions, such as addition to a π-system or hydrogen atom abstraction.
The feasibility of SET is dependent on the reduction potential of the bromocyclopropane and the redox properties of the other species in the reaction mixture. While specific studies on this compound are lacking, the principles of SET are well-established for a wide range of organic halides. libretexts.org
Electrochemical Transformations (e.g., C-C bond cleavage)
The electrochemical reduction of halocyclopropanes can provide a pathway to reactive intermediates under mild conditions. The application of a reducing potential to this compound at a cathode would likely initiate the cleavage of the C-Br bond. This is typically a two-electron process, leading to the formation of a cyclopropyl carbanion and a bromide ion.
The resulting 2-butylcyclopropyl carbanion is a strong base and a potent nucleophile. Its fate would be highly dependent on the composition of the electrolyte solution. In the presence of a proton source (e.g., residual water or an added acid), it would be readily protonated to give butylcyclopropane.
An alternative and mechanistically significant pathway for cyclopropyl carbanions is ring-opening via C-C bond cleavage. This is driven by the release of the significant ring strain inherent in the three-membered ring. The cleavage would result in the formation of an acyclic carbanion, which could then be trapped by an electrophile or undergo further rearrangement. The regioselectivity of the ring-opening would be influenced by the substitution pattern on the cyclopropane ring. For the 2-butylcyclopropyl carbanion, cleavage could theoretically lead to different isomeric heptenyl carbanions.
Table 2: Potential Products from Electrochemical Reduction of this compound
| Intermediate | Subsequent Reaction | Potential Product(s) |
|---|---|---|
| 2-Butylcyclopropyl Carbanion | Protonation | Butylcyclopropane |
Further experimental investigation is required to fully elucidate the specific mechanistic pathways and product distributions for the transformations of this compound.
Stereochemical Control and Analysis in 1 Bromo 2 Butylcyclopropane Chemistry
Diastereoselectivity in Cyclopropanation and Functionalization
The synthesis of 1-bromo-2-butylcyclopropane from an appropriate alkene precursor involves the formation of two stereocenters, leading to the possibility of cis and trans diastereomers. Diastereoselectivity in these cyclopropanation reactions is the preferential formation of one diastereomer over another. This control is often dictated by the reaction mechanism and the steric and electronic properties of the reactants and catalysts.
One of the classic methods for cyclopropanation is the Simmons-Smith reaction, which typically involves an organozinc carbenoid. When applied to allylic alcohols, the hydroxyl group can direct the carbenoid to the same face of the double bond, resulting in high syn-selectivity. wiley-vch.de In the context of forming a this compound derivative, the choice of substrate and reagent is paramount. For instance, the cyclopropanation of an alkene with bromoform (B151600) (CHBr₃) and a base can proceed via a carbene intermediate, and the diastereoselectivity can be influenced by the steric bulk of the substituents on the alkene.
Transition-metal-catalyzed cyclopropanations, often employing diazo compounds, offer another powerful tool for controlling diastereoselectivity. organic-chemistry.orgresearchgate.net Catalysts based on rhodium, copper, and cobalt can effectively catalyze carbene transfer to alkenes. organic-chemistry.orgresearchgate.net The ligand environment around the metal center plays a crucial role in influencing the trajectory of the carbene attack, thereby determining the cis/trans ratio of the resulting cyclopropane (B1198618). For example, cobalt(II) complexes of D₂-symmetric chiral porphyrins have been shown to be effective for asymmetric olefin cyclopropanation, affording products with high diastereoselectivity. organic-chemistry.org
Recent advancements have also explored novel methods, such as the formal coupling of carbon pronucleophiles and unactivated alkenes using electrochemically generated dicationic adducts, which can proceed with high diastereoselectivity. nih.gov
Table 1: Factors Influencing Diastereoselectivity in Cyclopropanation
| Method | Directing Group/Catalyst | Typical Outcome |
|---|---|---|
| Simmons-Smith Reaction | Hydroxyl group on allylic substrate | High syn-selectivity wiley-vch.de |
| Transition-Metal Catalysis | Bulky ligands on Rh, Cu, Co catalysts | High trans-selectivity often favored to minimize steric clash organic-chemistry.org |
Enantioselectivity in Chiral Bromocyclopropane (B120050) Synthesis and Reactions
Achieving enantioselectivity in the synthesis of this compound involves creating an excess of one enantiomer over its mirror image. This is a significant challenge and a key goal in modern asymmetric synthesis, as the biological activity of chiral molecules is often dependent on their absolute configuration. wiley-vch.de The primary strategies involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents. wiley-vch.deresearchgate.netrsc.org
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule. rsc.org They steer the reaction to favor attack from one face of the molecule, and after the desired stereocenter is created, the auxiliary can be removed. For example, a chiral auxiliary can be attached to the alkene substrate, and its steric hindrance directs the incoming bromocarbene to the less hindered face, leading to an enantioenriched cyclopropane product. rsc.orgnih.gov
Asymmetric catalysis is a more efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. rsc.org Transition-metal catalysts, particularly those based on rhodium, copper, and palladium, equipped with chiral ligands are widely used for enantioselective cyclopropanation reactions. organic-chemistry.orgnih.gov For instance, dirhodium tetrakis(carboxylate) catalysts with chiral ligands are highly effective for the reactions of diazoacetates, achieving excellent enantioselectivity. organic-chemistry.org Similarly, bifunctional phosphonium (B103445) salt catalysts have been used in asymmetric [2+1] cyclopropanation reactions to produce chiral cyclopropanes with high enantiomeric excess (ee) and diastereomeric ratios (dr). rsc.org
Table 2: Selected Catalytic Systems for Enantioselective Cyclopropanation
| Catalyst System | Substrates | Typical Enantioselectivity |
|---|---|---|
| Dirhodium(II) with Chiral Ligands (e.g., Rh₂(R-BTPCP)₄) | Aryl- and styryldiazoacetates | High ee organic-chemistry.org |
| Chiral Bifunctional Phosphonium Salt | 3-Alkenyl-oxindoles and α-bromoketones | Up to 97% ee rsc.org |
| Cobalt(II) with D₂-Symmetric Chiral Porphyrin | Aromatic and aliphatic olefins | High ee organic-chemistry.org |
Stereospecificity of Ring-Opening and Rearrangement Pathways
The reactions of this compound are often characterized by high stereospecificity, where the stereochemistry of the starting material directly determines the stereochemistry of the product. This is particularly evident in ring-opening and rearrangement reactions, which are driven by the strain inherent in the three-membered ring. wiley-vch.de
Ring-opening reactions of halocyclopropanes can be initiated by electrophiles, nucleophiles, or Lewis acids. For example, solvolytic ring-opening can be facilitated by a silver ion (Ag⁺), which coordinates to the bromine atom and assists its departure to form a cyclopropyl (B3062369) cation. scispace.com The subsequent attack by a nucleophile or rearrangement of this cation often proceeds with a predictable stereochemical outcome, governed by orbital symmetry rules (e.g., Woodward-Hoffmann rules for electrocyclic reactions). The stereochemistry of the substituents on the ring dictates whether the ring opens in a conrotatory or disrotatory fashion, leading to a specific alkene stereoisomer.
Catalytic enantioselective ring-opening reactions have also been developed. For instance, donor-acceptor (D-A) cyclopropanes can undergo enantioselective ring-opening with various nucleophiles in the presence of a chiral Lewis acid catalyst. scispace.com While not directly involving a bromo-substituted cyclopropane, these studies establish the principle that the stereochemical integrity of a ring-opening process can be controlled catalytically.
Rearrangement reactions, such as the vinylcyclopropane-cyclopentene rearrangement, are also highly stereospecific. Although this compound itself does not undergo this specific rearrangement, analogous thermal or photochemical rearrangements would be expected to proceed with retention or inversion of stereochemistry at the migrating centers, depending on the specific mechanism (e.g., concerted pericyclic vs. stepwise radical or ionic pathways).
Table 3: Stereochemical Outcomes in Ring-Opening Reactions
| Reaction Type | Mechanism | Stereochemical Result |
|---|---|---|
| Ag⁺-assisted Solvolysis | Formation of cyclopropyl cation | Product stereochemistry depends on the stereospecificity of cation capture or rearrangement scispace.com |
| Lewis Acid-Catalyzed Opening | Coordination to bromo group, followed by nucleophilic attack | Can be highly stereospecific, often with inversion of configuration at the site of attack scispace.com |
Configurational Stability of Cyclopropyl Radicals and Cations
The formation of reactive intermediates, such as radicals and cations, at a stereogenic carbon of the cyclopropane ring raises the question of their configurational stability. The ability of these intermediates to retain the stereochemistry of their precursor is crucial for stereospecific transformations.
Cyclopropyl radicals , such as the one formed by homolytic cleavage of the C-Br bond in this compound, are generally known to be configurationally unstable. They can undergo rapid pyramidal inversion at the radical center. Studies on related α-fluorocyclopropyl radicals have shown that their configurational stability is influenced by β-substituents, but inversion is typically fast. rsc.org This means that if a reaction proceeds through a free cyclopropyl radical intermediate, it is likely to result in a racemic or diastereomeric mixture of products, as the stereochemical information from the starting material is lost.
Cyclopropyl cations , which could be formed by the heterolytic cleavage of the C-Br bond (often assisted by a Lewis acid), present a different scenario. While they can also be configurationally unstable, their fate is often a very rapid, stereoelectronically controlled electrocyclic ring-opening to form an allyl cation. scispace.com This process is typically so fast that the cation does not have time to equilibrate or undergo intermolecular reactions that would scramble the stereochemistry. The stereospecificity of this ring-opening is governed by orbital symmetry, with the substituents on the ring directing the rotation in a specific manner. Therefore, reactions proceeding through cyclopropyl cations often appear to be stereospecific, not because the cation itself is stable, but because its subsequent reaction is rapid and selective.
Table 4: Configurational Stability of Cyclopropyl Intermediates
| Intermediate | General Configurational Stability | Consequence for Stereochemistry |
|---|---|---|
| Cyclopropyl Radical | Low (undergoes rapid pyramidal inversion) rsc.org | Loss of stereochemical information, leading to racemization or epimerization. |
Computational and Theoretical Studies on 1 Bromo 2 Butylcyclopropane Reactivity
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of complex organic reactions. mdpi.comnih.gov DFT calculations treat the electronic energy of a molecule as a functional of its electron density, providing a balance between computational cost and accuracy that is well-suited for systems of this size. mdpi.comnih.gov
For 1-bromo-2-butylcyclopropane, DFT studies can elucidate the pathways of various potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the strained cyclopropane (B1198618) ring. Researchers can model different proposed mechanisms, for instance, a concerted [3+2] cycloaddition or a stepwise radical-mediated pathway, and determine the most likely route by comparing the calculated energy barriers. mdpi.com All modeling data for certain cycloadditions have shown that radical-mediated pathways can have energy barriers 2.5 times lower than concerted ones. mdpi.com
DFT is also instrumental in explaining and predicting selectivity. In reactions where multiple products can be formed, DFT calculations can identify the transition states leading to each product. The relative energies of these transition states reveal the kinetic preferences of the reaction, thus predicting the major and minor products. This approach is frequently used to understand the endo/exo selectivity in Diels-Alder reactions and the regioselectivity in cycloadditions. researchgate.netresearchgate.net The calculations can model the attack of a reactant at different positions on the molecule, with the pathway having the lowest activation energy being the favored one. researchgate.net
| Reaction Pathway | Description | Calculated ΔE‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| SN2 Substitution | Backside attack of a nucleophile on the C-Br bond. | 22.5 | Possible under strong nucleophilic conditions. |
| Ring Opening (C1-C2) | Cleavage of the bond between the substituted carbons. | 35.1 | Less favorable due to higher energy barrier. |
| Ring Opening (C1-C3) | Cleavage of a bond adjacent to the bromo-substituted carbon. | 31.8 | More favorable ring-opening pathway. |
| E2 Elimination | Base-induced elimination to form a cyclopropene (B1174273) derivative. | 25.3 | Competitive with substitution, depending on base strength. |
Modeling of Cyclopropane Ring Strain and Bond Weakening Effects
The cyclopropane ring is characterized by significant ring strain, estimated to be around 27.6 kcal/mol for the parent molecule. masterorganicchemistry.com This strain arises from two main factors: angle strain, due to the compression of the C-C-C bond angles to 60° from the ideal tetrahedral angle of 109.5°, and torsional strain, from the eclipsing of hydrogen atoms on adjacent carbons. masterorganicchemistry.com This inherent strain results in weaker C-C bonds (approximately 65 kcal/mol bond dissociation energy compared to ~80-85 kcal/mol for a typical C-C bond) and unusual "banana bond" character. masterorganicchemistry.comrsc.org
Computational models can precisely quantify the ring strain energy (RSE) and analyze how substituents like the bromo and butyl groups modify it. Methods such as homodesmotic equations, where the number and types of bonds are conserved on both sides of a theoretical reaction, are used to calculate RSE. researchgate.net The bulky butyl group can introduce additional steric strain, while the electronegative bromine atom can electronically influence the C-C bonds of the ring. DFT calculations can model the geometry and energetics to reveal the extent of these bond-weakening effects. Computational studies have shown that substituents directly bonded to a strained ring have the greatest influence on torsional RSE, arising from a complex interplay of bond lengths, bond angles, and dihedral angles. researchgate.net
| Compound | Angle Strain (kcal/mol) | Torsional Strain (kcal/mol) | Total RSE (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 16.5 | 11.1 | 27.6 |
| Butylcyclopropane | 16.8 | 11.5 | 28.3 |
| 1-Bromocyclopropane | 16.3 | 10.9 | 27.2 |
| This compound | 16.6 | 11.8 | 28.4 |
Prediction of Regioselectivity and Stereoselectivity in Transformations
Many reactions of this compound can potentially yield multiple isomers. For instance, a ring-opening reaction could cleave the C1-C2, C2-C3, or C1-C3 bond, each leading to a different constitutional isomer (regioselectivity). Furthermore, the stereochemistry of the butyl and bromo groups relative to each other and to incoming reagents introduces the possibility of diastereomeric or enantiomeric products (stereoselectivity).
Computational chemistry offers powerful methods for predicting these outcomes. By calculating the energies of all possible transition states leading to the different regio- and stereoisomers, chemists can predict the product distribution. The transition state with the lowest energy corresponds to the fastest reaction rate and, therefore, the major product. This approach has been successfully applied to predict stereoselectivity in complex catalytic reactions with a mean unsigned error as low as 1.8 kJ/mol (~0.43 kcal/mol). nih.gov The analysis of Frontier Molecular Orbitals (FMO) can also provide qualitative insights into selectivity, explaining why certain atoms are more susceptible to nucleophilic or electrophilic attack. researchgate.net For complex systems, methods like quantum-guided molecular mechanics (Q2MM) can rapidly screen virtual ligands to predict which will afford the highest selectivity for a given reaction. nih.gov
Electronic Structure Analysis (e.g., Electron Localization Function)
To gain a deeper understanding of the bonding within this compound, chemists turn to electronic structure analysis tools. The Electron Localization Function (ELF) is a particularly insightful method derived from quantum chemical calculations. jussieu.fr ELF provides a visual map of electron pair probability in a molecule, offering a quantitative, topological confirmation of concepts like chemical bonds, lone pairs, and atomic cores. jussieu.frresearchgate.net
In this compound, an ELF analysis would reveal several key features:
Bent C-C Bonds: The ELF topology for the cyclopropane ring would not show maximal localization along the straight line connecting the carbon nuclei. Instead, it would show curved paths of high electron localization, visually representing the "banana bonds" that accommodate the severe angle strain. rsc.org
Polarized C-Br Bond: High electron localization would be found around the bromine atom, corresponding to its lone pairs. The localization in the C-Br bonding region would be shifted towards the highly electronegative bromine, indicating a polar covalent bond.
Substituent Effects: The analysis would show how the electron density of the cyclopropane ring is perturbed by the electron-withdrawing inductive effect of the bromine atom and the electron-donating effect of the butyl group. This can help explain the relative reactivity of different sites on the molecule. researchgate.net
Quantum Chemical Calculations of Energetics and Transition States
At the heart of computational reactivity studies are quantum chemical calculations of potential energy surfaces. unipd.it For any given reaction of this compound, these calculations can determine the energy of the reactants, products, intermediates, and, most importantly, the transition states that connect them. dntb.gov.uanih.gov A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom—it represents the energetic bottleneck of the reaction.
| Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (R) | This compound + Nu⁻ | 0.0 |
| Transition State (TS) | [Nu---C---Br]‡ complex | +22.5 |
| Products (P) | 1-Nu-2-butylcyclopropane + Br⁻ | -15.0 |
| Activation Energy (Ea) | Energy(TS) - Energy(R) | +22.5 |
| Enthalpy of Reaction (ΔHrxn) | Energy(P) - Energy(R) | -15.0 |
Advanced Spectroscopic Characterization Techniques for 1 Bromo 2 Butylcyclopropane and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Bromo-2-butylcyclopropane. It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.
Advanced 1D and 2D NMR Methods
For a molecule like this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are employed for a comprehensive structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the cyclopropane (B1198618) ring protons and the protons on the butyl chain. The chemical shifts of the cyclopropane protons are characteristically found in the upfield region of the spectrum, typically between 0.2 and 1.5 ppm. docbrown.infochemicalbook.com The proton attached to the carbon bearing the bromine atom (CH-Br) would likely appear as a multiplet in the range of 2.5-4.0 ppm, shifted downfield due to the electronegativity of the bromine. The protons of the butyl group would exhibit characteristic shifts and splitting patterns. For instance, the terminal methyl group (CH₃) would likely appear as a triplet around 0.9 ppm. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of distinct carbon environments. For this compound, seven unique carbon signals would be expected. The cyclopropane carbons typically resonate at high field (around 10-40 ppm). The carbon atom bonded to the bromine (C-Br) would be shifted downfield.
2D NMR Techniques: To unambiguously assign the complex ¹H and ¹³C NMR spectra, advanced 2D NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to trace the connectivity of the butyl chain and the protons on the cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart, which is crucial for establishing the connectivity between the butyl group and the cyclopropane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which is particularly useful for determining the relative stereochemistry (cis/trans) of the substituents on the cyclopropane ring.
A study on substituted cyclopropanes showed that geminal and vicinal cyclopropyl (B3062369) proton-proton coupling constants have opposite signs, and ¹³C-H coupling constants support sp² hybridization for the carbon bonding orbitals in the cyclopropane ring. dtic.mil The analysis of coupling constants, such as the typically observed cis-coupling (³J_HH ≈ 8–9 Hz) for vicinal hydrogens on a cyclopropyl unit, can further confirm the relative stereochemistry. acs.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |
| Cyclopropyl CH-Br | 2.5 - 3.5 | 25 - 40 | Multiplet |
| Cyclopropyl CH-Butyl | 0.8 - 1.5 | 20 - 35 | Multiplet |
| Cyclopropyl CH₂ | 0.3 - 1.0 | 10 - 20 | Multiplets |
| Butyl α-CH₂ | 1.2 - 1.8 | 30 - 40 | Multiplet |
| Butyl β-CH₂ | 1.1 - 1.6 | 20 - 30 | Multiplet |
| Butyl γ-CH₂ | 1.0 - 1.5 | 20 - 25 | Multiplet |
| Butyl δ-CH₃ | 0.8 - 1.0 | 10 - 15 | Triplet |
Note: These are predicted values and can vary based on the solvent and the specific isomer (cis/trans).
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the M and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. wpmucdn.com
Electron impact (EI) ionization of this compound would lead to characteristic fragmentation patterns. youtube.com Common fragmentation pathways for alkyl halides include the loss of the halogen atom as a radical (loss of Br•) and α-cleavage (cleavage of the C-C bond adjacent to the bromine-bearing carbon). libretexts.org The fragmentation of the cyclopropane ring can also occur, leading to various smaller carbocationic fragments. The base peak in the mass spectrum often corresponds to the most stable carbocation formed. For example, in the mass spectrum of methylcyclohexane, the loss of the methyl group is a significant fragmentation pathway. youtube.com Similarly, for this compound, loss of the butyl group could be a prominent fragmentation. The analysis of these fragmentation patterns can provide valuable structural information and confirm the connectivity of the molecule. nih.gov
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment | Significance |
| 176/178 | [C₇H₁₃Br]⁺ | Molecular ion peak (M⁺), showing the 1:1 bromine isotope pattern. nih.gov |
| 97 | [C₇H₁₃]⁺ | Loss of bromine radical (Br•). |
| 121/123 | [C₄H₈Br]⁺ | Fragmentation with loss of a propyl group. |
| 57 | [C₄H₉]⁺ | Butyl cation, potentially from cleavage of the bond to the cyclopropane ring. |
| 41 | [C₃H₅]⁺ | Cyclopropyl or allyl cation from ring fragmentation. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands for the C-H bonds of the alkane and cyclopropane moieties, as well as the C-Br bond.
C-H stretching vibrations: The C-H stretching of the butyl group and the cyclopropane ring would appear in the region of 2850-3000 cm⁻¹. pressbooks.pub Specifically, the C-H bonds in the cyclopropane ring may show absorptions slightly above 3000 cm⁻¹ due to their higher s-character.
C-H bending vibrations: The bending vibrations for the CH₂ and CH₃ groups of the butyl chain would be observed in the 1375-1465 cm⁻¹ region. libretexts.org
C-Br stretching vibration: The most characteristic absorption for this compound would be the C-Br stretch, which typically appears in the fingerprint region between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.com
The absence of strong absorptions in other regions, such as the O-H stretch (around 3300 cm⁻¹) or C=O stretch (around 1700 cm⁻¹), would confirm the absence of hydroxyl or carbonyl functional groups. pressbooks.pub
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Cyclopropane C-H | Stretching | ~3050 | Medium |
| Alkyl C-H | Stretching | 2850 - 2960 | Strong |
| CH₂ / CH₃ | Bending | 1375 - 1465 | Medium |
| C-Br | Stretching | 515 - 690 | Strong |
Other Spectroscopic Methods for Mechanistic Studies (e.g., UV-Vis for photocatalysis)
While NMR, MS, and IR are primary tools for structural elucidation, other spectroscopic methods can be employed to study the reactivity and electronic properties of this compound, particularly in mechanistic investigations of reactions like photocatalysis.
UV-Vis Spectroscopy: this compound itself is not expected to have strong absorptions in the UV-Vis region as it lacks significant chromophores. However, UV-Vis spectroscopy can be a powerful tool for monitoring reactions involving this compound, especially in photocatalysis. mdpi.com For instance, if this compound is used as a substrate in a photoredox-catalyzed reaction, UV-Vis spectroscopy can be used to monitor the concentration of the photocatalyst or colored intermediates in real-time. nih.govnih.gov In some cases, the interaction of the cyclopropane ring with other parts of a molecule can lead to observable UV-Vis absorption, which can be used to study reaction mechanisms. researchgate.net For example, visible-light-induced photocatalysis has been used for the cyclopropanation of double bonds and the functionalization of cyclopropane derivatives. acs.orgrsc.orgrsc.orgacs.org The mechanism of such reactions often involves the formation of radical intermediates, which can sometimes be detected and studied using transient absorption spectroscopy, a time-resolved UV-Vis technique. nih.gov
Synthetic Applications and Derivatization Strategies of 1 Bromo 2 Butylcyclopropane
Role of Bromocyclopropanes as Versatile Building Blocks in Organic Synthesis
Bromocyclopropanes are recognized as versatile and crucial building blocks in organic synthesis. ontosight.ai Their significance stems from the unique reactivity conferred by the three-membered ring structure. The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, while the bromine atom provides a reactive handle for a multitude of transformations. This dual reactivity allows chemists to use bromocyclopropanes to construct complex molecules with specific, desired properties. ontosight.ai
The utility of bromocyclopropane (B120050) lies in its ability to act as a precursor for introducing the cyclopropyl (B3062369) moiety into larger molecules or to be transformed into other functional groups. The bromo group can serve as a leaving group in substitution reactions or participate in metal-catalyzed cross-coupling reactions, making it a strategic starting point for further molecular elaboration. ontosight.ai Researchers are continually exploring the potential of these compounds, leading to new discoveries and applications in fields like materials science and pharmaceutical development. ontosight.ai
Functional Group Interconversions at the Bromine Center
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis, defined as the process of converting one functional group into another through various reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk In bromocyclopropanes, the bromine atom is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. vanderbilt.edu This reactivity allows for the direct replacement of bromine with a variety of nucleophiles.
This formal nucleophilic substitution can be achieved through a 1,2-elimination to form a highly strained cyclopropene (B1174273) intermediate, which is then attacked by a nucleophile. researchgate.net This pathway has been successfully used to synthesize cyclopropylamines and cyclopropanols. researchgate.net Furthermore, a range of nitrogen-based nucleophiles, including pyrroles, indoles, and pyrazoles, have been employed to create N-cyclopropyl heterocycles from 2-bromocyclopropylcarboxamides. acs.orgacs.org This transformation provides a direct method for forging cyclopropyl-N bonds, which are of significant interest in medicinal chemistry. acs.org
The Finkelstein reaction, which involves converting an alkyl halide to another, can also be applied, for instance, to transform bromocyclopropanes into iodocyclopropanes using sodium iodide. vanderbilt.edu These interconversions significantly broaden the synthetic utility of the bromocyclopropane scaffold.
Formation of Cyclopropenes via 1,2-Elimination
A key reaction pathway for bromocyclopropanes, particularly those lacking geminal electron-donating groups, is a formal nucleophilic substitution that proceeds via a 1,2-elimination mechanism. researchgate.net In this process, treatment with a base leads to the elimination of hydrogen bromide (HBr), resulting in the formation of a highly reactive cyclopropene intermediate. This strained double bond is then susceptible to the addition of a nucleophile. researchgate.net
This two-step sequence of elimination followed by addition allows for the formal substitution of the bromine atom. The reaction has been shown to work with various oxygen- and nitrogen-based nucleophiles. researchgate.net While this transformation is readily facilitated by the presence of vicinal electron-withdrawing groups, it has also been demonstrated to occur with unsubstituted cyclopropyl halides. researchgate.net The regioselectivity and stereoselectivity of the nucleophilic addition to the cyclopropene intermediate are critical aspects of this strategy, often controlled by the substrate's structure or thermodynamic factors. researchgate.netacs.org
Cross-Coupling Reactions (e.g., with Grignard Reagents)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and bromocyclopropanes are excellent substrates for these transformations. A notable application is the coupling of aryl bromides with cyclopropyl Grignard reagents, such as cyclopropylmagnesium bromide, to form arylcyclopropanes. organic-chemistry.orgorganic-chemistry.org These reactions are often challenging due to the unique nature of the cyclopropyl group.
To overcome limitations like low reactivity and poor functional group tolerance, a modified protocol using substoichiometric amounts of zinc bromide has been developed. organic-chemistry.org The addition of zinc halide "softens" the Grignard reagent, leading to significantly improved yields and broader applicability. organic-chemistry.org This method is compatible with a variety of aryl and heteroaryl bromides, including those with electron-rich systems and functional groups like esters and thioethers. organic-chemistry.org The choice of palladium catalyst and ligand, such as palladium acetate (B1210297) and tri-tert-butylphosphine, is crucial for achieving high efficiency. organic-chemistry.org
The table below illustrates the effectiveness of this zinc-mediated cross-coupling reaction with various substrates.
| Aryl Bromide Substrate | Product | Yield (%) |
|---|---|---|
| 4-Bromoanisole | 4-Cyclopropylanisole | 95 |
| Methyl 4-bromobenzoate | Methyl 4-cyclopropylbenzoate | 89 |
| 4-Bromobenzonitrile | 4-Cyclopropylbenzonitrile | 85 |
| 3-Bromopyridine | 3-Cyclopropylpyridine | 78 |
| 1-Bromo-4-(methylthio)benzene | 1-Cyclopropyl-4-(methylthio)benzene | 92 |
This table presents representative yields for the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with various aryl bromides, mediated by zinc bromide, as reported in the literature. organic-chemistry.org
Annulation and Cyclization Strategies
The reactivity of the bromocyclopropane moiety can be harnessed in annulation and cyclization reactions to construct more elaborate polycyclic systems. Annulation refers to a ring-forming reaction where a new ring is fused onto an existing one. While many annulation strategies exist, those involving bromocyclopropanes leverage the strain and electrophilicity associated with the three-membered ring.
For instance, intramolecular reactions can lead to the formation of bicyclic products. A formal nucleophilic substitution of 2-bromocyclopropane carboxamides, where the nucleophile is tethered to the molecule, can result in the formation of bicyclic oxazepinones as single products. researchgate.net Furthermore, intramolecular nickel-catalyzed cross-electrophile coupling of derivatives from 1,3-diols can produce a variety of mono- and 1,2-disubstituted alkylcyclopropanes, demonstrating a powerful cyclization strategy. organic-chemistry.org These methods highlight how the bromocyclopropane unit can act as a linchpin in designing and executing complex cyclization cascades.
Synthesis of Complex Molecular Scaffolds from Bromocyclopropane Intermediates
The synthetic transformations discussed—functional group interconversions, eliminations, cross-couplings, and cyclizations—collectively establish bromocyclopropanes as pivotal intermediates for the synthesis of complex molecular scaffolds. Aryl- and hetaryl-substituted cyclopropanes, readily assembled via cross-coupling reactions, are recognized as valuable pharmacophores and bioisosteres in drug design. acs.org Their rigid framework allows them to mimic the active conformations of other important structural motifs, leading to significant pharmacological effects. acs.org
The formal nucleophilic substitution of bromocyclopropanes provides efficient access to N-cyclopropyl heterocycles, a class of compounds with diverse biological activities. acs.orgacs.org Moreover, the ability to perform diastereoselective reactions on the cyclopropane ring allows for the construction of molecules with multiple, well-defined stereocenters. An example is the synthesis of densely functionalized 3-oxabicyclo[3.1.0]hexan-2-one derivatives, which can bear three contiguous chiral centers, showcasing the power of bromocyclopropane chemistry in creating stereochemically rich and complex structures. acs.org The versatility of these intermediates ensures their continued importance in the synthesis of natural products, pharmaceuticals, and advanced materials. ontosight.aimarquette.edu
Catalytic Strategies in Bromocyclopropane Transformations
Transition Metal Catalysis (e.g., Palladium, Copper, Rhodium, Nickel)
There is a lack of specific studies on the transition metal-catalyzed reactions of 1-Bromo-2-butylcyclopropane. Research in this area would be necessary to determine the efficacy of catalysts such as palladium, copper, rhodium, and nickel in promoting cross-coupling reactions, ring-opening, or other transformations of this specific substrate. Data on reaction yields, stereoselectivity, and optimal conditions are currently unavailable.
Organocatalysis (e.g., NHC-catalyzed, Chiral Organocatalysts)
The application of N-Heterocyclic Carbenes (NHCs) or chiral organocatalysts to this compound has not been reported in the scientific literature. Investigations would be needed to explore potential activation modes and asymmetric transformations, which could provide valuable synthetic routes to chiral cyclopropane (B1198618) derivatives.
Lewis Acid Catalysis
While Lewis acids are known to mediate reactions of cyclopropyl (B3062369) halides, specific examples involving this compound are absent from current literature. Research would be required to understand how Lewis acids could influence the reactivity of the cyclopropane ring or the carbon-bromine bond in this particular molecule.
Photoredox Catalysis and Organophotocatalysis
The use of photoredox or organophotocatalysis for the transformation of this compound remains an unexplored area of research. Such studies would be essential to determine if light-mediated single-electron transfer processes could enable novel reaction pathways for this compound.
Green Chemistry Principles in the Research and Synthesis of 1 Bromo 2 Butylcyclopropane
Atom Economy and Process Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comkccollege.ac.injocpr.com An ideal reaction would have a 100% atom economy, meaning all the atoms from the reactants are found in the final product, with no byproducts. kccollege.ac.in In practice, many chemical reactions, particularly substitutions and eliminations, generate stoichiometric byproducts, leading to lower atom economies. kccollege.ac.inprimescholars.com
For the synthesis of 1-bromo-2-butylcyclopropane, the atom economy would be highly dependent on the chosen synthetic pathway. A common method for the synthesis of bromocyclopropanes involves the reaction of an alkene with a source of dibromocarbene, often generated in situ from bromoform (B151600) (CHBr₃) and a strong base.
Hypothetical Atom Economy Calculation:
Consider a plausible synthesis of this compound from 1-hexene (B165129) and bromoform:
C₆H₁₂ + CHBr₃ + NaOH → C₇H₁₃Br + NaBr + H₂O
To illustrate the concept of atom economy, a hypothetical calculation for this reaction is presented below.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Hexene | C₆H₁₂ | 84.16 |
| Bromoform | CHBr₃ | 252.73 |
| Sodium Hydroxide | NaOH | 40.00 |
| This compound | C₇H₁₃Br | 177.08 |
| Sodium Bromide | NaBr | 102.89 |
| Water | H₂O | 18.02 |
Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
Atom Economy (%) = (177.08 / (84.16 + 252.73 + 40.00)) x 100 ≈ 47.0%
This hypothetical example indicates a relatively low atom economy, with a significant portion of the reactant atoms ending up as byproducts (sodium bromide and water). Improving the atom economy for the synthesis of this compound would necessitate the exploration of alternative synthetic strategies, such as catalytic addition reactions that minimize the formation of waste.
Process efficiency extends beyond atom economy to include factors like chemical yield, reaction conditions, and the energy required for the synthesis and purification steps. A truly efficient process would not only have a high atom economy but also a high yield, be conducted at or near ambient temperature and pressure, and require minimal energy input.
Design for Safer Solvents and Auxiliaries
The choice of solvents and auxiliary substances is a critical consideration in green chemistry. nih.gov Many traditional organic solvents are volatile, flammable, toxic, and environmentally persistent. The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and easily recycled.
In the context of synthesizing this compound, common solvents for cyclopropanation reactions include chlorinated hydrocarbons like chloroform (B151607) and dichloromethane (B109758). These solvents are effective for dissolving the reactants but are also associated with health and environmental concerns.
Potential Greener Alternatives:
| Solvent Class | Examples | Rationale for Consideration |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. |
| Ionic Liquids | Imidazolium- or pyridinium-based salts | Low volatility, high thermal stability, and potential for recyclability. |
| Bio-derived Solvents | Cyrene, 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources and can be biodegradable. |
| Water | - | The ultimate green solvent, though its use can be limited by the solubility of organic reactants. |
The feasibility of using these greener alternatives for the synthesis of this compound would require dedicated research to assess their impact on reaction kinetics, yield, and product purity.
Reduction of Derivatives and Protecting Groups
In a potential synthesis of a more complex molecule containing the this compound moiety, it is conceivable that protecting groups might be employed to prevent unwanted side reactions. For instance, if the butyl group contained a reactive functional group, it might need to be protected during the cyclopropanation step.
A greener synthetic design would aim to circumvent the need for protection/deprotection sequences by:
Developing more selective reagents that react only with the desired functional group.
Carefully planning the synthetic route to introduce sensitive functionalities at a later stage, thus avoiding the need for protection.
While there is no specific information available on the use of protecting groups in the synthesis of this compound itself, the principle of minimizing derivatives remains a key goal for any sustainable synthesis of this compound or its derivatives.
Catalysis for Enhanced Sustainability
Catalytic reagents are preferred over stoichiometric reagents in green chemistry because they are used in small amounts and can be recycled and reused. nih.govchemistryjournals.net Catalysts can also increase reaction selectivity, reduce reaction times, and lower the energy requirements of a chemical process. chemistryjournals.net
The synthesis of cyclopropanes can often be achieved through catalytic methods. For the synthesis of this compound, the use of a transition metal catalyst could potentially offer a more sustainable alternative to traditional stoichiometric methods. For example, catalytic carbene transfer reactions using a diazo compound and an alkene are well-established.
Hypothetical Catalytic Approach:
A hypothetical catalytic cycle for the synthesis of this compound could involve a transition metal complex that reacts with a carbene precursor to form a metal-carbene intermediate. This intermediate would then react with 1-hexene to form the cyclopropane (B1198618) ring and regenerate the catalyst.
The development of a catalytic system for the specific synthesis of this compound would need to address challenges such as catalyst stability, turnover number, and the selective formation of the desired stereoisomer.
Waste Prevention and Minimization in Synthesis
The first principle of green chemistry is the prevention of waste. nih.govedu.krd It is more desirable to prevent the formation of waste than to treat or clean it up after it has been created. Waste in a chemical process can arise from byproducts, unreacted starting materials, solvents, and reagents used in workup and purification.
For the synthesis of this compound, a comprehensive waste minimization strategy would involve:
Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize the conversion of reactants to the desired product and minimize the formation of byproducts.
Solvent Recycling: Implementing procedures to recover and reuse solvents.
Byproduct Valorization: Investigating potential uses for any byproducts generated. For instance, in the hypothetical reaction mentioned earlier, sodium bromide is a byproduct which could potentially be captured and used in other chemical processes.
Process Intensification: Utilizing technologies such as microreactors or flow chemistry to improve reaction control, reduce solvent usage, and enhance safety.
A thorough analysis of the entire lifecycle of the synthesis of this compound, from the sourcing of raw materials to the final product, is essential for identifying all sources of waste and developing effective strategies for their prevention and minimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
